molecular formula C42H45ClN8O7S B12505297 d BET6; d-BET6

d BET6; d-BET6

Cat. No.: B12505297
M. Wt: 841.4 g/mol
InChI Key: JGQPZPLJOBHHBK-UHFFFAOYSA-N
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Description

dBET6, also known as d-BET6, is a highly potent, selective, and cell-permeable degrader of bromodomain and extraterminal domain (BET) proteins. It is a proteolysis-targeting chimera (PROTAC) small molecule that selectively degrades BET proteins by the ubiquitin-proteasome system. BET proteins are epigenetic readers that play a crucial role in regulating gene expression and are involved in various cellular processes, including inflammation and cancer .

Preparation Methods

dBET6 is synthesized using PROTAC technology, which involves linking a BET inhibitor to a ligand that recruits an E3 ubiquitin ligase. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

dBET6 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include the BET inhibitor, E3 ligase ligand, and appropriate solvents and reaction conditions for the synthesis and degradation processes.

Scientific Research Applications

dBET6 has a wide range of scientific research applications, including:

Mechanism of Action

dBET6 exerts its effects through the following mechanism:

Comparison with Similar Compounds

dBET6 is unique among BET inhibitors due to its PROTAC-based mechanism of action, which leads to the degradation of BET proteins rather than merely inhibiting their activity. Similar compounds include:

dBET6 stands out due to its high potency, selectivity, and cell permeability, making it a valuable tool for research in various fields.

Biological Activity

dBET6, a potent and selective degrader of BET (bromodomain and extraterminal domain) proteins, has emerged as a significant compound in cancer research due to its ability to induce targeted degradation of BRD4, a key player in various malignancies. This article explores the biological activity of dBET6, including its mechanisms of action, efficacy in different cancer types, and relevant case studies.

Overview of dBET6

Chemical Structure and Mechanism:
dBET6 is a PROTAC (proteolysis-targeting chimera) that links the BET antagonist (+)-JQ1 to a cereblon E3 ubiquitin ligase ligand. This design facilitates the ubiquitination and subsequent degradation of BET proteins, particularly BRD4. The compound exhibits an IC50 of approximately 10 nM, indicating its high potency in degrading BRD4 and other BET family proteins .

  • Targeted Degradation:
    • dBET6 effectively promotes the degradation of BRD4 by recruiting it to the E3 ligase complex, leading to ubiquitination and proteasomal degradation. This process is significantly more efficient than traditional inhibitors like JQ1 and dBET1 .
  • Induction of DNA Damage:
    • Treatment with dBET6 results in increased DNA damage signaling, as evidenced by elevated γH2AX levels and the formation of DNA double-strand breaks in actively replicating cells . This suggests that the loss of BET proteins can lead to genomic instability, particularly during DNA replication.
  • Impact on Transcription:
    • RNA sequencing studies have shown that dBET6 treatment leads to widespread downregulation of mRNAs associated with cell proliferation and survival pathways. For instance, significant reductions in MYC expression were observed, correlating with decreased cell viability in various cancer cell lines .

Efficacy in Cancer Models

dBET6 has been tested across multiple cancer types, demonstrating superior efficacy compared to earlier generation BET inhibitors.

Case Studies and Research Findings

  • Acute Lymphoblastic Leukemia (T-ALL):
    In a study involving T-ALL patient-derived xenografts, dBET6 exhibited substantial antitumor activity, significantly reducing leukemic burden and improving survival rates compared to vehicle controls and JQ1-treated groups .
  • Solid Tumors:
    Research comparing dBET6 with other BET inhibitors across various solid tumor types (colon, breast, ovarian, lung) revealed that dBET6 consistently outperformed both JQ1 and dBET1 in inhibiting cell proliferation. The IC50 values for dBET6 were notably lower across all tested cell lines (Table 1) .
Cancer Type Cell Line IC50 (dBET6) IC50 (JQ1) IC50 (dBET1)
ColonHCT11615 nM30 nM25 nM
BreastMCF712 nM28 nM22 nM
OvarianA278010 nM35 nM30 nM
LungH199318 nM40 nM35 nM

Properties

Molecular Formula

C42H45ClN8O7S

Molecular Weight

841.4 g/mol

IUPAC Name

2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]acetamide

InChI

InChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55)

InChI Key

JGQPZPLJOBHHBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C

Origin of Product

United States

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